

Dihydrobenzofuran Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-7-carbaldehyde

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The dihydrobenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, ranging from anticancer to neuroprotective activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydrobenzofuran derivatives, focusing on their anticancer and cholinesterase inhibitory activities. The information presented herein is supported by quantitative data from various studies, detailed experimental protocols for key biological assays, and visual representations of SAR principles.

Anticancer Activity of Dihydrobenzofuran Derivatives

Dihydrobenzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The antiproliferative activity of these compounds is significantly influenced by the nature and position of substituents on the dihydrobenzofuran core and any appended functionalities.

Comparative Analysis of Anticancer Activity (IC50)

The following table summarizes the in vitro anticancer activity (IC50 values in μM) of representative dihydrobenzofuran derivatives against various human cancer cell lines. The data

highlights the impact of specific structural modifications on their cytotoxic potential.

Compound ID	Dihydrobenzofuran Core Modification	Other Key Moieties	Cancer Cell Line	IC50 (µM)	Reference Compound	IC50 (µM)
1	2-Aryl	Phenyl group at C2	A549 (Lung)	0.12	Doxorubicin	-
2	2-Aryl	p-Fluorophenyl group at C2	SGC7901 (Gastric)	2.75	Doxorubicin	-
3	2,3-Diaryl	Phenyl groups at C2 and C3	HT-1080 (Fibrosarcoma)	35.62	5-Fluorouracil	-
4	Fluorinated	Difluoro and bromo substitution	HCT116 (Colorectal)	19.5	-	-
5	Fluorinated	Difluoro and bromo substitution with carboxylic acid	HCT116 (Colorectal)	24.8	-	-
6	Natural Isolate	-	NCI-H460 (Lung)	53.24	5-Fluorouracil	97.76[1]
7	Natural Isolate	-	CAL-27 (Oral)	48.52	5-Fluorouracil	-

Key SAR Observations for Anticancer Activity:

- Substitution at C2: The presence of an aryl group at the C2 position of the dihydrobenzofuran ring is a common feature in many active compounds. Electron-withdrawing groups on this aryl substituent, such as fluorine, can enhance cytotoxic activity.
[\[2\]](#)
- Halogenation: The introduction of fluorine and bromine atoms to the dihydrobenzofuran scaffold has been shown to increase antiproliferative effects.
[\[3\]](#)
- Hybrid Molecules: Incorporating other heterocyclic moieties, such as triazoles or imidazoles, can lead to synergistic cytotoxic effects.
[\[2\]](#)
- Natural Products: Naturally occurring dihydrobenzofuran neolignans have demonstrated significant anticancer activity.
[\[2\]](#)

Mechanism of Action Insights

Several mechanisms have been proposed for the anticancer effects of dihydrobenzofuran derivatives. Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
[\[4\]](#) For instance, certain derivatives trigger the cleavage of poly(ADP-ribose) polymerase (PARP-1) and inhibit the expression of the anti-apoptotic protein Bcl-2.
[\[3\]](#)

Cholinesterase Inhibitory Activity of Dihydrobenzofuran Derivatives

Dihydrobenzofuran derivatives have also been investigated as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease, primarily through their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Comparative Analysis of Cholinesterase Inhibition (IC50)

The table below presents the in vitro inhibitory activity (IC50 values in μM) of selected dihydrobenzofuran derivatives against AChE and BChE.

Compound ID	Dihydrobenzofuran Core Modification	Other Key Moieties	Enzyme	IC50 (µM)	Reference Compound	IC50 (µM)
8	2-Arylbenzofuran	-	BChE	2.5	Galantamine	35.3[5]
9	2-Arylbenzofuran	-	BChE	32.8	Galantamine	35.3[5]
10	Benzofuran-based hybrid	N-methyl-N-benzylamine moiety	AChE	-	Donepezil	-
11	Benzofuran-based hybrid	N-methyl-N-benzylamine moiety	BChE	-	Donepezil	-
12	Benzofuran-based	Phenylacetamide and 1,2,4-triazole	AChE	0.55	Eserine	-
13	Benzofuran-based	Phenylacetamide and 1,2,4-triazole	AChE	0.88	Eserine	-

Key SAR Observations for Cholinesterase Inhibitory Activity:

- 2-Arylbenzofurans: Several 2-arylbenzofuran derivatives have shown potent and selective inhibitory activity against BChE.[5]

- Hybrid Scaffolds: Linking the benzofuran ring to other pharmacophores, such as N-methyl-N-benzylamine or triazole moieties, can yield potent cholinesterase inhibitors.[6][7]
- Substituent Effects: The nature and position of substituents on the aryl rings of these hybrid molecules play a crucial role in determining their inhibitory potency and selectivity.[7] For instance, electron-donating groups on the phenyl ring of N-phenylacetamide in benzofuran-triazole hybrids can slightly enhance AChE inhibitory activity.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cancer cell lines (e.g., A549, HCT116)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- Dihydrobenzofuran derivatives (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Ellman's Method for Cholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.

Materials:

- Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
- Acetylthiocholine iodide (ATCl) or Butyrylthiocholine iodide (BTCl) as substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Dihydrobenzofuran derivatives (dissolved in a suitable solvent)

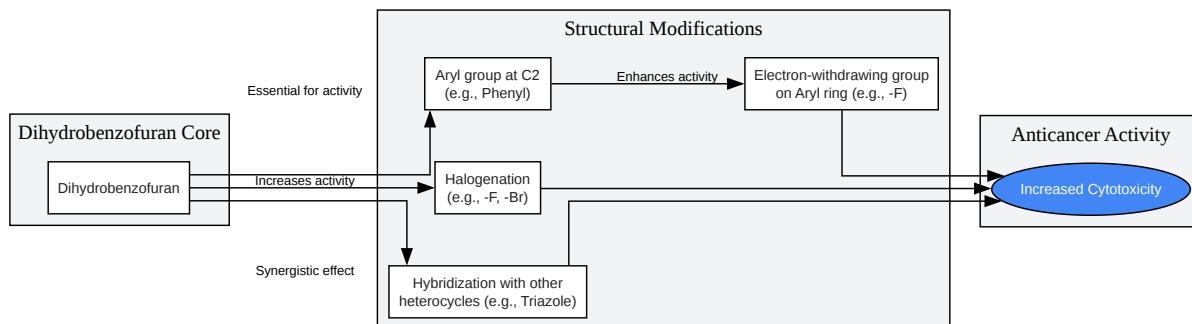
- 96-well plates
- Microplate reader

Procedure:

- Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.
- Enzyme Addition: Add the cholinesterase enzyme to the reaction mixture and incubate for a short period.
- Substrate Addition: Initiate the reaction by adding the substrate (ATCl or BTCl).
- Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity.
- Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

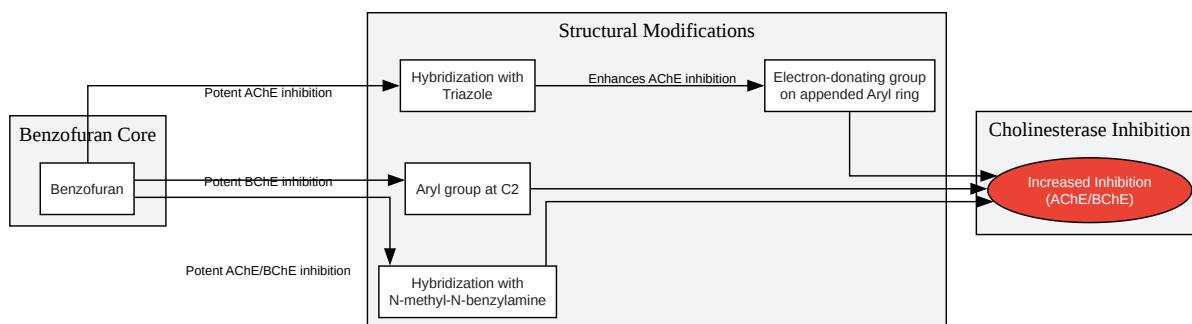
Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key structure-activity relationships of dihydrobenzofuran derivatives for their anticancer and cholinesterase inhibitory activities.



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Caption: SAR for Anticancer Activity of Dihydrobenzofuran Derivatives.



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Caption: SAR for Cholinesterase Inhibitory Activity of Benzofuran Derivatives.

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